![molecular formula C12H14N2 B1430342 4-Methyl-3-(pyrrolidin-1-yl)benzonitrile CAS No. 1513149-33-1](/img/structure/B1430342.png)
4-Methyl-3-(pyrrolidin-1-yl)benzonitrile
Overview
Description
4-Methyl-3-(pyrrolidin-1-yl)benzonitrile (MPBN) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that belongs to the class of nitrile compounds, and it has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Crystal Structure Analysis
4-Methyl-3-(pyrrolidin-1-yl)benzonitrile: has been utilized in crystallography to determine the crystal structure of related compounds . The detailed crystallographic data can provide insights into the molecular geometry, electron distribution, and potential reactive sites of the compound, which is crucial for understanding its reactivity and interaction with other molecules.
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of biologically active molecules. For instance, it’s used in the Petasis reaction to create alkylaminophenol compounds, which have shown potential in cancer treatment due to their antiproliferative action against cancer cells .
Nonlinear Optical (NLO) Properties
The structural analogs of 4-Methyl-3-(pyrrolidin-1-yl)benzonitrile have been investigated for their NLO properties. These studies involve spectroscopic analysis and quantum chemical calculations to explore their potential in creating materials for optical switching and modulation .
Drug Discovery
Compounds with the pyrrolidine moiety, like 4-Methyl-3-(pyrrolidin-1-yl)benzonitrile , are often screened for their medicinal properties. They can act as scaffolds for developing new pharmaceuticals, particularly in the treatment of cognitive disorders .
properties
IUPAC Name |
4-methyl-3-pyrrolidin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-4-5-11(9-13)8-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBSJZYGICAGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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